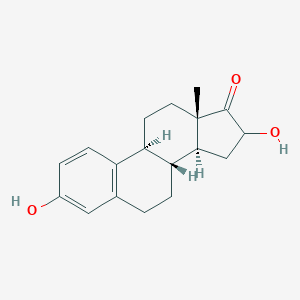

16-Hydroxyestrone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

18186-49-7 |

|---|---|

Formule moléculaire |

C18H22O3 |

Poids moléculaire |

286.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16?,18+/m1/s1 |

Clé InChI |

WPOCIZJTELRQMF-DIQFNYNJSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |

Synonymes |

16 alpha-hydroxyestrone 16 beta-hydroxyestrone 16-alpha-hydroxyestrone 16-hydroxyestrone |

Origine du produit |

United States |

Biosynthesis and Enzymatic Transformations of 16 Hydroxyestrone

Precursor Steroids and Primary Metabolic Pathways

The biosynthesis of 16α-hydroxyestrone begins with the primary estrogens, estrone (B1671321) (E1) and estradiol (B170435) (E2), which are interconvertible through the action of 17β-hydroxysteroid dehydrogenase enzymes. nih.gov Estrone, a C18 steroid characterized by a ketone group at the C17 position, serves as the direct precursor for 16α-hydroxyestrone. nih.govontosight.ai The formation of 16α-OHE1 is a result of hydroxylation at the 16α position of the estrone molecule. ontosight.ai This metabolic route is one of three main competitive pathways for the irreversible hydroxylation of estrogens, the other two being the 2-hydroxylation and 4-hydroxylation pathways. nih.gov These pathways are catalyzed by NADPH-dependent cytochrome P450 (CYP) enzymes. nih.gov

Cytochrome P450 Enzymes Mediating 16-Hydroxylation

The 16α-hydroxylation of estrone is a critical step catalyzed by a specific group of cytochrome P450 enzymes. ontosight.ai Research has identified several key players in this enzymatic process, with their relative contributions varying depending on tissue-specific expression. aacrjournals.orgresearchgate.net

Role of CYP1A1 and CYP1A2

Members of the CYP1 family, particularly CYP1A1 and CYP1A2, are involved in estrogen metabolism. researchgate.net While they are predominantly responsible for the 2-hydroxylation and 4-hydroxylation of estrone, they also contribute to the formation of 16α-hydroxyestrone. aacrjournals.orgresearchgate.net Studies have shown that CYP1A1 participates in the 16α-hydroxylation of estrone. aacrjournals.orgnih.gov Similarly, CYP1A2 is recognized for its role in the biotransformation of estrone, including hydroxylation at the C-16 position. researchgate.netnih.gov

Contributions of CYP2C19, CYP3A4, and CYP3A5

In vitro studies utilizing recombinant human cytochrome P450 enzymes have identified CYP2C19, CYP3A4, and CYP3A5 as significant contributors to the 16α-hydroxylation of estrone. aacrjournals.orgresearchgate.netnih.gov One study reported that the formation of 16α-hydroxyestrone was predominantly catalyzed by CYP2C19, CYP1A1, and CYP3A5. aacrjournals.orgnih.gov CYP3A4 is also known to be involved in the 16-hydroxylation of estradiol and estrone. nih.gov Furthermore, both CYP3A4 and CYP3A5 have been shown to catalyze the 16α-hydroxylation of estrone, and the activity of these enzymes can be enhanced by the presence of cytochrome b5. aacrjournals.orgoup.com Specifically, cytochrome b5 was found to increase the rate of CYP3A4-mediated 16α-hydroxylation by 5.1-fold and CYP3A5-mediated 16α-hydroxylation by 7.5-fold. oup.com

Involvement of CYP3A7

CYP3A7, the primary CYP3A enzyme in the human fetal liver, plays a crucial role in the 16α-hydroxylation of steroids. oup.comfrontiersin.orguniprot.org It exhibits high catalytic activity for the 16α-hydroxylation of estrone and dehydroepiandrosterone (B1670201) (DHEA). oup.comuniprot.org This function is particularly important during fetal development. oup.comuniprot.org While CYP3A7 expression typically decreases significantly after birth, a genetic polymorphism can lead to its persistence into adulthood, influencing steroid hormone levels. oup.com CYP3A7 has a distinct catalytic activity for the 16α-hydroxylation of estrone, but not estradiol. taylorandfrancis.comoup.com

Downstream Metabolic Fates and Conjugation Pathways

Following its formation, 16α-hydroxyestrone can undergo further metabolic transformations. The primary downstream fate of 16α-hydroxyestrone is its conversion to estriol (B74026). ebi.ac.ukwikipedia.org Like other estrogen metabolites, 16α-hydroxyestrone can also be conjugated to glucuronic acid and sulfate (B86663) to facilitate its excretion. nih.govnih.gov

Formation of Estriol from 16-Hydroxyestrone

The conversion of 16α-hydroxyestrone to estriol (E3) is a key step in estrogen metabolism. ebi.ac.ukwikipedia.org This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), a group of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org Specifically, HSD17B1 is a major subtype involved in the activation of estrogens, including the conversion of 16α-hydroxyestrone to estriol. wikipedia.org Estriol is a significant estrogen, particularly abundant during pregnancy. nih.gov

Data Tables

Table 1: Key Cytochrome P450 Enzymes in 16α-Hydroxyestrone Formation

| Enzyme Family | Specific Enzyme | Role in 16α-Hydroxylation of Estrone |

| CYP1A | CYP1A1 | Contributes to the formation of 16α-hydroxyestrone. aacrjournals.orgnih.gov |

| CYP1A2 | Involved in the biotransformation of estrone, including at the C-16 position. researchgate.netnih.gov | |

| CYP2C | CYP2C19 | A predominant catalyst in the formation of 16α-hydroxyestrone. aacrjournals.orgnih.gov |

| CYP3A | CYP3A4 | Catalyzes the 16α-hydroxylation of estrone, with activity enhanced by cytochrome b5. aacrjournals.orgnih.govoup.com |

| CYP3A5 | A predominant catalyst in the formation of 16α-hydroxyestrone, with activity enhanced by cytochrome b5. aacrjournals.orgnih.govoup.com | |

| CYP3A7 | Exhibits high catalytic activity for the 16α-hydroxylation of estrone, particularly in the fetal liver. oup.comuniprot.orgtaylorandfrancis.comoup.com |

Glucuronidation and Sulfation Processes

Following its formation in Phase I metabolism, this compound undergoes Phase II detoxification processes, primarily glucuronidation and sulfation, to increase its water solubility and facilitate its excretion from the body. dutchtest.comimmunotech.czcaymanchem.com These conjugation reactions occur in the liver and other tissues, such as the intestine. immunotech.cznih.gov

Glucuronidation involves the attachment of glucuronic acid to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. immunotech.cznih.gov Research has identified specific UGT isoforms with high activity towards this compound. UGT2B7 is highly efficient at catalyzing glucuronidation at the 16-OH position, while UGT1A10 shows high activity for conjugation at the 3-OH position. nih.gov Human liver microsomes demonstrate high rates of this compound-16-glucuronide formation, whereas intestinal microsomes can form glucuronides at both the 3-OH and 16-OH positions. nih.gov

Sulfation is another key Phase II pathway where a sulfonate group is added to this compound, a reaction mediated by sulfotransferase (SULT) enzymes. immunotech.czdutchtest.com Both glucuronidated and sulfated conjugates are water-soluble and can be readily eliminated from the body, primarily through urine and bile. immunotech.czzrtlab.com

Enzymes Involved in this compound Conjugation

| Process | Key Enzyme(s) | Site of Action on 16-OH-E1 | Primary Tissue | Reference |

|---|---|---|---|---|

| Glucuronidation | UGT2B7 | 16-OH position | Liver, Intestine | nih.gov |

| UGT1A10 | 3-OH position | Intestine | nih.gov | |

| Sulfation | Sulfotransferases (SULTs) | Not specified | Liver, other tissues | immunotech.czdutchtest.com |

Regulation of 16-Hydroxylation Enzyme Activity

The activity of the enzymes responsible for 16α-hydroxylation is not constant and can be influenced by a variety of internal and external factors. healthmatters.io These regulatory influences can alter the metabolic fate of estrogens, shifting the balance between different hydroxylation pathways.

Influence of Genetic Polymorphisms on Enzymatic Efficiency

Genetic variations, or single nucleotide polymorphisms (SNPs), within the genes encoding Cytochrome P450 enzymes can significantly alter their catalytic efficiency. aacrjournals.orgdrugbank.com This inter-individual variability in enzyme function can lead to different patterns of estrogen metabolism. oup.com

The CYP3A4 gene, which codes for a key enzyme in 16α-hydroxylation, is known to have numerous polymorphisms. oup.comwikipedia.org For example, the CYP3A41B variant has been studied in relation to hormone metabolism. oup.com Similarly, alleles such as CYP3A416 have been associated with reduced metabolic activity of the enzyme. nih.gov Although over 28 SNPs have been found in the CYP3A4 gene, the direct translation to in vivo variability can be complex. wikipedia.org Genetic polymorphisms in CYP1A2 and CYP2C19 are also indicated as potentially significant for understanding differences in estrogen metabolism. aacrjournals.orgdrugbank.com These genetic predispositions may influence an individual's baseline rate of this compound production. healthmatters.io

Modulation by Dietary Components and Lifestyle Factors

Diet and lifestyle choices can substantially modulate the enzymatic pathways of estrogen metabolism. nih.gov

Dietary Factors:

Dietary Fiber : A higher intake of dietary fiber, particularly soluble fiber from fruits and vegetables, is associated with higher serum concentrations of this compound. nih.govnih.govdeannaminich.com This may be due to the activation of hepatic CYP1A2 by soluble fiber. nih.gov In contrast, fiber from legumes, which is less soluble, does not show the same association. nih.govnih.govdeannaminich.com

Cruciferous Vegetables : Consumption of cruciferous vegetables (e.g., broccoli, cabbage) can promote C-2 hydroxylation, thereby potentially shifting metabolism away from the 16α-hydroxylation pathway. oakwayhealthcenter.comjontristermd.com

Soy Isoflavones : Diets rich in soy isoflavones have been shown to increase the 2-hydroxylation of estrogens, which could alter the ratio relative to 16α-hydroxylation. aacrjournals.org

Fat Intake : High-fat diets have been shown to alter estrogen metabolism. deannaminich.com

Lifestyle Factors:

Smoking : Smoking has been associated with changes in estrogen metabolite levels. nih.govresearchgate.net

Physical Activity : Regular physical activity may decrease levels of this compound. caymanchem.com

Caffeine and Alcohol : Caffeine consumption has been associated with variations in this compound concentrations. nih.govoup.com

Influence of Diet and Lifestyle on this compound Levels

| Factor | Observed Effect on 16-OH-E1 Pathway | Reference |

|---|---|---|

| High Soluble Fiber (Fruits, Vegetables) | Associated with increased levels | nih.govnih.govnih.govdeannaminich.com |

| Cruciferous Vegetables | May decrease the 2-OH/16-OH ratio by favoring 2-OH pathway | oakwayhealthcenter.comjontristermd.com |

| Soy Isoflavones | May decrease the 2-OH/16-OH ratio by favoring 2-OH pathway | aacrjournals.org |

| High Body Weight / Obesity | May favor the 16α-hydroxylation pathway | healthmatters.ioresearchgate.netdrannagarrett.com |

| Physical Activity | Associated with decreased levels | caymanchem.com |

| Smoking | Associated with altered metabolite levels | nih.govresearchgate.net |

| Caffeine | Associated with altered metabolite levels | nih.govoup.com |

Effects of Xenobiotic Compounds on Metabolic Shift

Xenobiotics, which are foreign chemical substances, can act as "endocrine disruptors" by interfering with hormone biosynthesis and metabolism. gdx.net Various environmental chemicals can affect the catalytic activity of the Cytochrome P450 enzymes involved in estrogen metabolism. iupac.org

For example, certain pesticides have been shown to significantly increase the ratio of 16α-OHE1 to 2-hydroxyestrone (B23517) in cell models. nih.gov Compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a polycyclic aromatic hydrocarbon (PAH), can induce CYP enzymes and have been shown to increase estradiol 16α-hydroxylation. nih.govoup.com Other xenobiotics, including certain polychlorinated biphenyls (PCBs), can induce CYP1A1, which may favor 2-hydroxylation over 16α-hydroxylation in extrahepatic tissues. iupac.org Exposure to xenobiotics like St. John's wort, pesticides, and PAHs can induce CYP3A4, the enzyme that converts estrone to this compound, potentially shifting the metabolic balance. dutchtest.com

Molecular and Cellular Mechanisms of 16 Hydroxyestrone Action

Interactions with Estrogen Receptors

The biological effects of 16-Hydroxyestrone (16α-OHE1) are primarily mediated through its interaction with estrogen receptors (ERs), which are intracellular transcription factors. There are two main types of estrogen receptors, ERα and ERβ, which can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). wikipedia.orgoup.com The binding of an estrogenic compound to these receptors initiates a cascade of events, including conformational changes in the receptor, dissociation from chaperone proteins, and translocation into the nucleus. rupahealth.comrupahealth.com Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes. nih.govbioscientifica.com

16α-OHE1 exhibits a lower binding affinity for estrogen receptors compared to estradiol (B170435) (E2). nih.govaacrjournals.org Specifically, its relative binding affinity for the rat uterine estrogen receptor is approximately 2.8% of that of estradiol. ebi.ac.ukwikipedia.org For comparison, estrone (B1671321) (E1) and estriol (B74026) (E3) have relative binding affinities of 11% and 10%, respectively, of estradiol. ebi.ac.uk While some studies suggest 16α-OHE1 has a low affinity for ERα bioscientifica.com, others indicate that D-ring metabolites like 16α-hydroxyestradiol (estriol) show a preferential binding affinity for ERβ over ERα. oup.com

Table 1: Relative Binding Affinities of Selected Estrogens for the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |

|---|---|

| Estradiol (E2) | 100 |

| Estrone (E1) | 11 ebi.ac.uk |

| Estriol (E3) | 10 ebi.ac.uk |

| This compound | 2.8 ebi.ac.ukwikipedia.org |

A distinctive characteristic of 16α-OHE1 is its ability to form covalent and irreversible bonds with the estrogen receptor. ebi.ac.ukwikipedia.orghmdb.ca This is in contrast to other estrogens, which typically bind non-covalently. nih.gov Research has shown that 16α-OHE1 can form stable covalent adducts with proteins, including the estrogen receptor, both in laboratory settings and within living organisms. nih.govtaylorandfrancis.com This covalent modification of the ER is thought to be a potential mechanism contributing to cellular changes. nih.govpnas.org The formation of these adducts involves a Schiff base formation between the carbonyl group of the steroid and the ε-amino group of a lysine (B10760008) residue on the receptor. wikipedia.org

Upon binding to 16α-OHE1, the estrogen receptor undergoes a conformational change that facilitates its translocation into the nucleus. nih.govclinexprheumatol.org Studies on human breast cancer cells (MCF-7) have demonstrated that the 16α-OHE1-ER complex preferentially localizes to nuclear matrix components. nih.govpnas.org This nuclear translocation is a critical step for the receptor complex to access and regulate the transcription of target genes. clinexprheumatol.org

Despite its lower binding affinity, once 16α-OHE1 binds to the estrogen receptor, it fails to induce receptor down-regulation. rupahealth.comrupahealth.comnih.govaacrjournals.org This lack of down-regulation may lead to a prolonged and enhanced estrogenic response compared to other estrogen metabolites. rupahealth.comrupahealth.com 16α-OHE1 is considered a potent estrogen agonist. taylorandfrancis.com It has been shown to induce the transactivation of estrogen receptors. ebi.ac.uknih.gov The sustained activation of the estrogen receptor by 16α-OHE1, without the subsequent degradation of the receptor, is a key aspect of its potent estrogenic activity. nih.govaacrjournals.org

Dynamics of Nuclear Translocation of Receptor Complexes

Influence on Cellular Proliferation and Growth Regulatory Pathways

16α-OHE1 has been demonstrated to have significant estrogenic and proliferative effects on various cell types.

Human Breast Cancer Cells: In estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, 16α-OHE1 stimulates cell proliferation in a manner comparable to estradiol. rupahealth.comnih.govaacrjournals.org Studies have shown that 16α-OHE1 can cause a significant increase in DNA synthesis and promote the progression of cells from the G1 to the S phase of the cell cycle. bioscientifica.com It has been reported to significantly increase the expression of cyclin D1, a key regulator of cell cycle progression. cancerbiomed.org

Monocytes: Research has shown that 16α-OHE1 can induce proliferative effects on human monocytes (THP-1 cell line) at concentrations of 10⁻⁹ M and 10⁻¹⁰ M. clinexprheumatol.orgnih.gov At a concentration of 10⁻¹⁰ M, a 42.5% increase in cell number was observed compared to controls. clinexprheumatol.org This suggests a role for this metabolite in modulating immune cell proliferation. clinexprheumatol.orgnih.gov

Osteoblasts: While detailed information on the direct proliferative effects of 16α-OHE1 on osteoblasts is less available in the provided search results, it is noted that 16α-hydroxyestradiol has been shown to have proliferative effects on human osteoblasts. clinexprheumatol.org Given the structural and functional similarities, it is plausible that 16α-OHE1 may have similar effects, and it has been suggested that it may be protective against osteoporosis. rupahealth.comebi.ac.uk

Table 2: Proliferative Effects of this compound on Different Cell Lines

| Cell Line | Effect | Concentration | Reference |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | Stimulates proliferation comparable to estradiol | Not specified | rupahealth.comnih.govaacrjournals.org |

| MCF-7 (Human Breast Cancer) | 8-fold increase in DNA synthesis | 1 to 25 nM | bioscientifica.com |

| THP-1 (Human Monocytes) | 42.5% increase in cell number | 10⁻¹⁰ M | clinexprheumatol.org |

Effects on Unscheduled DNA Synthesis and Genotoxicity

16α-Hydroxyestrone (16α-OHE1) has been identified as a genotoxic agent, a characteristic demonstrated by its ability to induce unscheduled DNA synthesis (UDS). nih.govaacrjournals.org UDS is a process of DNA repair that occurs outside of the normal S-phase of the cell cycle and is a key indicator of DNA damage. In vitro studies using the C57/MG mouse mammary epithelial cell line have shown that treatment with 16α-OHE1 can lead to a significant increase in DNA repair synthesis. nih.gov Specifically, exposure to 200 ng/mL of 16α-OHE1 resulted in a 55.2% increase in DNA repair, an effect comparable to that of the known genotoxic carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov This induction of genotoxic damage suggests that 16α-OHE1 may function as an initiator in the process of cell transformation. aacrjournals.orgnih.gov

The genotoxicity of 16α-OHE1 is considered a direct effect, contributing to its carcinogenic potential alongside other estrogen metabolites like 4-hydroxyestradiol (B23129) and 4-hydroxyestrone (B23518). scialert.net This contrasts with other estrogen metabolites, such as 2-hydroxyestrone (B23517) (2-OHE1), which exhibit less activity in inducing UDS. oregonstate.edu The capacity of 16α-OHE1 to increase UDS in mammary cells underscores its potential role in the early stages of carcinogenesis. nih.govnih.govnih.gov

| Experimental Model | Treatment | Key Finding | Reference |

| C57/MG mouse mammary epithelial cells | 200 ng/mL 16α-OHE1 | 55.2% increase in DNA repair synthesis | nih.gov |

| Mouse mammary cells | 16α-OHE1 | Increased unscheduled DNA synthesis | nih.govaacrjournals.orgaacrjournals.org |

DNA Adduct Formation and Oxidative Damage Potential

The genotoxicity of 16α-Hydroxyestrone is further explained by its involvement in the formation of DNA adducts and the generation of oxidative damage. While the formation of quinones and subsequent DNA adducts is a mechanism shared by other estrogen metabolites, particularly catechol estrogens, the nature of these adducts can differ. nih.gov For instance, the oxidized forms of 2-hydroxyestrogens can form stable DNA adducts that are reversible without causing DNA destruction. nih.gov In contrast, the metabolic pathways involving other estrogens, like 4-hydroxyestrogens, lead to reactive quinone intermediates that can react with the purine (B94841) bases of DNA, forming depurinating adducts. aacrjournals.orgoup.com These depurinating adducts generate apurinic sites, which are highly mutagenic. oup.com

Although direct evidence for 16α-OHE1 forming specific types of adducts like those from 4-hydroxyestrogens is less detailed in the provided context, its role in generating genotoxic damage is well-established. scialert.net The process of estrogen metabolism, in general, can lead to both oxidative DNA adducts and estrogen-specific DNA adducts through the production of reactive oxygen species during the redox cycling of catechol estrogens. nih.govaacrjournals.org This dual capacity for inducing direct covalent modifications and indirect oxidative damage underscores the multifaceted genotoxic potential of estrogen metabolites. nih.gov Studies have shown that complexes of 16α-OHE1 with the estrogen receptor can act as antigens, generating high-affinity autoantibodies, which may play a role in the pathogenesis of certain diseases. researchgate.net

Promotion of Anchorage-Independent Growth

A critical hallmark of cellular transformation and tumorigenicity is the acquisition of anchorage-independent growth, the ability of cells to proliferate without being attached to a solid surface. 16α-Hydroxyestrone has been shown to be a potent promoter of this characteristic. nih.govnih.govnih.gov

In studies utilizing the nontransformed C57/MG mouse mammary epithelial cell line, treatment with 16α-OHE1 led to a dramatic, 18-fold increase in the number of colonies formed in a soft-agar assay, a standard method for measuring anchorage-independent growth. nih.gov This effect was comparable in magnitude to that induced by the potent carcinogen DMBA. nih.gov In contrast, parent estrogens like estradiol (E2) and the metabolite estriol (E3) were not effective in promoting this marker of transformation in the same cell line. nih.gov

Furthermore, in human papillomavirus (HPV)-immortalized keratinocytes, which serve as a model for premalignant cells, both estradiol and 16α-OHE1 were found to cause abnormal proliferation and anchorage-independent growth. This suggests a potential synergistic role between 16α-OHE1 and viral factors in promoting carcinogenesis. The ability of 16α-OHE1 to induce anchorage-independent growth, a key feature of malignant cells, strongly supports its function as a potential tumor initiator. nih.govnih.gov

| Cell Line | Treatment | Outcome | Fold Increase | Reference |

| C57/MG mouse mammary epithelial cells | 200 ng/mL 16α-OHE1 | Increased soft-agar colonies | 18-fold | nih.gov |

| HPV-immortalized keratinocytes | 16α-OHE1 | Abnormal proliferation and anchorage-independent growth | Not specified |

Modulation of Oncogene and Viral Gene Expression

The carcinogenic potential of 16α-Hydroxyestrone extends to its ability to modulate the expression of cellular oncogenes and viral genes. nih.govnih.gov Animal studies have linked urinary concentrations of 16α-OHE1 to the expression of the Ras oncogene, a critical regulator of cell proliferation and survival whose deregulation is a common step in tumor development. nih.gov

16α-Hydroxyestrone also interacts with viral components, particularly from the human papillomavirus (HPV), a known causative agent in several cancers. frontiersin.org In cervical cancer cells, estrogen can stimulate HPV16 transcription, leading to increased levels of the viral oncogenes E6 and E7. frontiersin.org Furthermore, the transfection and immortalization of cells with HPV16 have been shown to increase the levels of 16α-hydroxyestrone. frontiersin.org This creates a potential feedback loop where the virus promotes the production of a metabolite that, in turn, enhances cell proliferation and may prolong the action of estrogen through an "autocrine" mechanism. frontiersin.org

The metabolite 16α-OHE1 has also been shown to increase the levels of apoptosis (programmed cell death) induced by the HPV-16 E2 and E7 proteins. microbiologyresearch.org This seemingly contradictory effect is thought to be relevant to the progression of cervical cancer, where the interplay between cell death and proliferation signals is complex. The metabolism of estrogen to 16α-OHE1 appears to be a necessary step for this hormonal effect on E2- and E7-induced cell death. microbiologyresearch.org

Interactions with Other Signal Transduction Cascades

Influence on Nuclear Factor-κB (NF-κB) Signaling Pathway

Nuclear Factor-κB (NF-κB) is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immune responses, cell survival, and proliferation. The interaction between estrogen signaling and the NF-κB pathway is an area of significant research. nih.govmdpi.com While the broader literature indicates that estrogens and xenoestrogens can modulate NF-κB signaling, often through the estrogen receptor (ER), specific details on the direct influence of 16α-Hydroxyestrone are emerging. nih.govmdpi.com

Some studies suggest an indirect link. For instance, the upregulation of microRNA-29 by 16α-OHE1 has been connected to the suppression of the NF-κB signaling pathway, although this is presented as an area for future investigation. ahajournals.org In endometrial cells, the pro-inflammatory cytokine TNF-α, a potent activator of NF-κB, was shown to alter the metabolic profile of estrogens, significantly increasing the formation of 4-hydroxyestrone, a metabolite with tumor-promoting properties similar to 16α-OHE1. nih.gov This suggests a complex interplay where inflammatory signals driven by NF-κB can alter the local estrogenic environment, potentially favoring the production of more carcinogenic metabolites.

MicroRNA-Mediated Regulatory Mechanisms (e.g., MicroRNA-29)

Recent evidence has highlighted a significant role for 16α-Hydroxyestrone in modulating cellular processes through epigenetic mechanisms, specifically via microRNAs (miRNAs). MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. A key finding is that 16α-OHE1 can upregulate the expression of the microRNA-29 (miR-29) family. ahajournals.orgresearchgate.netnih.gov

This interaction has been extensively studied in the context of pulmonary arterial hypertension (PAH). ahajournals.orgnih.gov In experimental models, 16α-OHE1 was found to promote the development of heritable PAH by increasing miR-29 levels. ahajournals.orgnih.gov The expression of miR-29 was four- to eight-fold higher in the lungs of Bmpr2 mutant mice (a model for heritable PAH) when they were exposed to 16α-OHE1. nih.gov The upregulation of miR-29 by 16α-OHE1 leads to alterations in cellular energy metabolism, a key feature of PAH. ahajournals.orgnih.gov This occurs, in part, through the suppression of targets like peroxisome proliferator-activated receptor-γ (PPARγ). ahajournals.org Importantly, antagonizing miR-29 was shown to improve features of PAH in both in vivo and in vitro models, pointing to this pathway as a potential therapeutic target. ahajournals.orgnih.gov This mechanism, where an estrogen metabolite influences a disease state through a specific microRNA, reveals a novel layer of regulatory control. ahajournals.orgresearchgate.net

| Disease Model | Agent | Effect on miR-29 | Downstream Consequence | Reference |

| Heritable Pulmonary Arterial Hypertension (HPAH) | 16α-OHE1 | Upregulation | Alters energy metabolism, promotes PAH | ahajournals.orgnih.gov |

| Bmpr2 mutant mice | 16α-OHE1 | 4 to 8-fold increase in lung tissue | Reduction in PPARγ and CD36 protein levels | ahajournals.orgnih.gov |

Impact on Other Enzymatic Activities

Inhibition of Estrogen Sulfotransferase Activity

16α-Hydroxyestrone (16α-OHE1), an endogenous estrogen metabolite, has been shown to exert significant influence over the activity of key enzymes involved in estrogen metabolism. ebi.ac.uknih.gov A primary target of this regulatory action is estrogen sulfotransferase (EST), a phase II conjugating enzyme that plays a crucial role in mitigating estrogenic activity. oup.comcapes.gov.br EST functions by converting estrogens into their sulfate (B86663) esters, which are biologically inactive and more readily excreted. capes.gov.br By inhibiting this enzyme, 16α-OHE1 can effectively increase the local concentration of unconjugated, biologically active estrogens. nih.gov

Research conducted on the human liver cancer cell line HepG2, which is characterized by high intrinsic EST activity, provides direct evidence of this inhibitory mechanism. ebi.ac.uknih.gov In these cells, a substantial majority of estrogen metabolites, over 86%, are typically found in their sulfated form within 24 hours of incubation. nih.gov However, the introduction of 16α-OHE1 dramatically alters this metabolic landscape. nih.gov

Studies have demonstrated that co-incubation of estradiol (E2) with 16α-OHE1 leads to a profound, 90% decrease in EST activity. nih.gov This effect was found to be both dose- and time-dependent. nih.gov The inhibitory potency of 16α-OHE1 on EST is notably greater than that of other estrogen receptor modulators. For comparison, the pure antiestrogen (B12405530) ICI-182 (Fulvestrant) produced a 50% reduction in EST activity, while tamoxifen (B1202) induced only a weak inhibition. nih.gov

This potent inhibition of estrogen sulfotransferase suggests that 16α-OHE1 can play a significant role in modulating estrogen homeostasis within tissues. nih.gov The mechanism appears to be tightly associated with estrogen receptor (ER) transactivation. ebi.ac.uknih.gov By preventing the sulfation and subsequent inactivation of estrogens, 16α-OHE1 contributes to a sustained pool of bioavailable estrogens, which may have implications for estrogen-mediated cellular processes. nih.gov

The table below summarizes the research findings on the inhibitory effects of 16α-Hydroxyestrone and other compounds on Estrogen Sulfotransferase (EST) activity in HepG2 cells.

| Compound | Effect on EST Activity | Percentage Decrease in Activity | Reference Cell Line |

| 16α-Hydroxyestrone (16α-OHE1) | Strong Inhibition | 90% | HepG2 |

| ICI-182 (Fulvestrant) | Moderate Inhibition | 50% | HepG2 |

| Tamoxifen | Weak Inhibition | ~4.6% (from 85.4% to 81.5%) | HepG2 |

Biological Activities and Physiological Roles of 16 Hydroxyestrone in Research Models

Comparative Biological Potency with Other Estrogen Metabolites

16α-hydroxyestrone is considered a potent estrogen, with activity levels comparable to estrone (B1671321). wikipedia.org However, its potency is less than that of estradiol (B170435). wikipedia.orgebi.ac.uk While it binds to the estrogen receptor with a lower affinity than estradiol, its binding is uniquely covalent and irreversible. hmdb.cawikipedia.orgnih.gov This persistent activation of the estrogen receptor may contribute to its significant biological effects. caymanchem.com In contrast, the metabolite 2-hydroxyestrone (B23517) (2-OHE1) is considered a "good" estrogen metabolite due to its weak estrogenic effects. rupahealth.com

Studies have shown that 16α-hydroxyestrone has about 2.8% of the binding affinity of estradiol for the rat uterine estrogen receptor. wikipedia.orgebi.ac.uk For comparison, estrone and estriol (B74026) have 11% and 10% of estradiol's affinity, respectively. wikipedia.orgebi.ac.uk Despite its lower binding affinity, 16α-hydroxyestrone can produce a maximal uterotrophic effect equivalent to that of estradiol and estriol, indicating it is a fully effective estrogen. wikipedia.orgebi.ac.uk Research also suggests that once 16α-hydroxyestrone binds to the estrogen receptor, it does not down-regulate the receptor, potentially enhancing its estrogenic activities more than other metabolites like 2-hydroxyestrone. nih.govrupahealth.com

| Compound | Relative Binding Affinity for Estrogen Receptor (Estradiol = 100%) | Vaginal Estrogenic Potency (Estradiol = 100%) |

| 16α-Hydroxyestrone | 2.8% wikipedia.orgebi.ac.uk | 25% wikipedia.orgebi.ac.uk |

| Estrone | 11% wikipedia.orgebi.ac.uk | |

| Estriol | 10% wikipedia.orgebi.ac.uk | |

| 2-Hydroxyestrone | Weak affinity nih.gov | Weak estrogenic/anti-estrogenic taylorandfrancis.comresearchgate.net |

Role in Immune Response Modulation

16α-hydroxyestrone has been shown to play a role in modulating the immune response, with observed effects on immune cells and the potential to trigger autoimmune reactions.

Direct Effects on Monocyte Cell Proliferation

Research has demonstrated that 16α-hydroxyestrone can directly influence the proliferation of monocytes, which are key cells in the immune system. In vitro studies using the human monocyte cell line THP-1 have shown that 16α-hydroxyestrone induces cell proliferation at various tested concentrations. clinexprheumatol.orgnih.gov Specifically, proliferative effects were observed at concentrations of 10⁻⁹ M and 10⁻¹⁰ M. clinexprheumatol.org This suggests that 16α-hydroxyestrone can act as a mitogenic factor for monocytes, potentially contributing to synovial inflammation and hyperplasia in conditions like rheumatoid arthritis. nih.govgendermedjournal.itbmj.comnih.gov

Formation of Antigenic Protein Adducts and Immune System Engagement (in vitro and in vivo studies)

A significant aspect of 16α-hydroxyestrone's immunomodulatory role is its ability to form stable, covalent adducts with proteins. taylorandfrancis.comresearchgate.net This reaction occurs non-enzymatically between the C-17 carbonyl group of 16α-hydroxyestrone and the amino groups of lysine (B10760008) residues on proteins, forming a Schiff base intermediate that then undergoes a Heyns rearrangement to create a stable adduct. researchgate.netoup.comresearchgate.net

In Vitro Findings: In laboratory settings, 16α-hydroxyestrone has been shown to form covalent adducts with various proteins, including albumin and hemoglobin. researchgate.netresearchgate.net Studies have also demonstrated its ability to form adducts with histones, particularly H1 histone. nih.gov This covalent modification of proteins can render them immunogenic. nih.gov

In Vivo Evidence: The formation of these protein adducts has also been observed in living organisms. taylorandfrancis.com Elevated levels of 16α-hydroxyestrone-protein adducts have been found in individuals with conditions associated with higher levels of this metabolite, such as pregnancy and systemic lupus erythematosus (SLE). taylorandfrancis.comoup.com In patients with SLE, these modified proteins may be recognized as foreign antigens, triggering an autoimmune response. taylorandfrancis.com The presence of these adducts provides a long-term record of an individual's 16α-hydroxyestrone status. oup.com

Contributions to Vascular and Endothelial Physiology

16α-hydroxyestrone exhibits notable effects on the vascular system, contributing to vasodilation and endothelial cell function. rupahealth.comrupahealth.com

Promotion of Prostacyclin Production

Studies have shown that 16α-hydroxyestrone can stimulate the production of prostacyclin, a potent vasodilator, in endothelial cells. nih.gov In fact, it has been reported to increase prostacyclin production at twice the rate of estradiol. nih.gov This effect is observed at concentrations as low as 10⁻⁹ M. capes.gov.br The increased synthesis of prostacyclin contributes to the relaxation of blood vessels and may play a role in blood pressure regulation. rupahealth.comnih.gov

Upregulation of Endothelial Nitric Oxide Synthase (eNOS) Gene Expression and Nitric Oxide Production

In addition to its effects on prostacyclin, 16α-hydroxyestrone has been found to influence the nitric oxide (NO) pathway, another critical component of vascular regulation. Research indicates that 16α-hydroxyestrone may increase the expression of the endothelial nitric oxide synthase (eNOS) gene. nih.gov This enzyme is responsible for the production of nitric oxide, a powerful vasodilator. nih.gov The resulting increase in NO production contributes to vasodilation and may also promote vascular endothelial cell proliferation. nih.gov These actions suggest a vasculoprotective role for 16α-hydroxyestrone. oup.com

| Vascular Effect | Mechanism | Reference |

| Vasodilation | Increased prostacyclin production | nih.govcapes.gov.br |

| Vasodilation | Upregulation of eNOS gene expression and increased nitric oxide production | nih.gov |

| Endothelial Cell Proliferation | Increased nitric oxide production | nih.gov |

Implications in Bone Metabolism and Homeostasis Mechanisms

Research indicates that the metabolic pathway of estrogen significantly influences bone homeostasis. The hydroxylation of estrone at the C-16 position to form 16α-hydroxyestrone (16α-OHE1), an active metabolite, appears to be protective for bone health. rupahealth.combioscientifica.com In contrast, the 2-hydroxylation pathway produces metabolites with low affinity for estrogen receptors, which are considered less beneficial for bone maintenance. bioscientifica.comamazonaws.com

Studies in postmenopausal women suggest that a metabolic preference for the 16α-hydroxylation pathway is associated with higher bone mineral density (BMD). rupahealth.comnih.gov Conversely, women with a family history of osteoporosis have been observed to have a predominant metabolism through the 2-hydroxyl pathway, suggesting a potential inherited link between estrogen metabolism and osteoporosis risk. nih.govnih.gov Similarly, research in men has shown that higher urinary levels of 16α-OHE1 and its downstream product, estriol, are associated with higher BMD, particularly in the proximal femur. nih.gov In one study of 61 Caucasian males, 16α-OHE1 was identified as a major independent predictor of BMD, accounting for 17.7% to 28.2% of the variability in different regions of the proximal femur. nih.gov

Animal models provide further evidence for the bone-protective effects of 16α-OHE1. A long-term study using ovariectomized (OVX) adult rats, a model for postmenopausal bone loss, demonstrated that 16α-OHE1 acts as an estrogen agonist on bone. nih.gov In this model, ovariectomy led to a 54% loss of bone at the tibial metaphysis, which was completely prevented by 17β-estradiol (E2). nih.gov Treatment with 16α-OHE1 also suppressed bone turnover by inhibiting both bone formation and resorption, mimicking the effects of E2 on the skeleton. nih.govebi.ac.uk These findings suggest that individuals who naturally produce higher levels of 16α-OHE1 may have a reduced risk of developing osteoporosis. nih.gov

| Parameter | Sham Control | OVX + Vehicle | OVX + 17β-Estradiol (E2) | OVX + 16α-Hydroxyestrone (16α-OHE1) |

|---|---|---|---|---|

| Tibial Bone Loss | Baseline | 54% Loss | Prevented | Prevented |

| Bone Turnover | Normal | Increased | Suppressed | Suppressed |

| Uterine Weight | Normal | Decreased (Atrophy) | Increased (Full Agonist) | Partially Increased (Partial Agonist) |

Pathophysiological Contexts of Altered 16-Hydroxylation

Manifestation of Excessive Formation in Experimental Models of Liver Pathologies

Chronic liver disease significantly disrupts normal estrogen metabolism. nih.gov In experimental and clinical settings of hepatic cirrhosis, a notable shift in estradiol metabolism occurs, characterized by a decrease in 2-hydroxylation and a corresponding increase in 16α-hydroxylation. nih.gov This alteration leads to the excessive formation of more potent estrogens, such as 16α-hydroxyestrone. nih.gov This metabolic imbalance is thought to contribute to some of the systemic effects observed in severe liver disease. nih.gov

Based on metabolomic studies in both animal models and human patients with various liver diseases, 16α-hydroxyestrone has been proposed as a potential biomarker for cirrhosis. researchgate.net Furthermore, altered estrogen metabolism is implicated in portopulmonary hypertension, a severe complication of advanced liver disease, where studies have linked the condition to genetic variations in estrogen-metabolizing enzymes and altered levels of estrogen metabolites. nih.gov

Role in Exacerbation of Specific Conditions (e.g., Pulmonary Arterial Hypertension in Animal Models)

A growing body of evidence from research models points to a significant role for 16α-hydroxyestrone in the pathogenesis of pulmonary arterial hypertension (PAH), a disease that disproportionately affects women. mdpi.comahajournals.org The activation of the 16α-hydroxylation pathway, leading to the production of metabolites with strong estrogenic, proliferative, and proinflammatory properties, is a key area of investigation. mdpi.comnih.govresearchgate.net

In various animal models of PAH, including hypoxia-induced and monocrotaline-induced models, levels of 16α-hydroxyestrone are elevated. respiratory-therapy.comatsjournals.orgatsjournals.org Studies have demonstrated that the administration of 16α-hydroxyestrone can induce PAH in mice and worsen the penetrance and severity of the disease in murine models with genetic predispositions, such as mutations in the bone morphogenetic protein receptor type 2 (BMPR2) gene. ahajournals.orgatsjournals.orgnih.gov

Research has begun to uncover the molecular mechanisms by which 16α-hydroxyestrone exacerbates PAH in these models:

Modulation of Cellular Metabolism via microRNAs: In mice with a Bmpr2 mutation, 16α-OHE1 exposure was found to upregulate the microRNA-29 (miR-29) family. ahajournals.org This upregulation led to reduced levels of key metabolic regulators, resulting in mitochondrial abnormalities and impaired cellular energy metabolism, which are features of PAH. ahajournals.orgnih.gov

Downregulation of SOX17: Research has identified SOX17, a transcription factor important for endothelial cell function, as another target. ahajournals.org In human pulmonary artery endothelial cells, exposure to 16α-OHE1 reduced SOX17 expression. ahajournals.org Animal models showed that a deficiency in SOX17 augmented PAH, while its overexpression was protective, suggesting that 16α-OHE1 contributes to PAH in part by downregulating this critical factor. ahajournals.org

Promotion of Proliferation and Inflammation: 16α-hydroxyestrone is recognized for its potent estrogenic effects, which include promoting cell proliferation, angiogenesis, and inflammation—all processes central to the vascular remodeling seen in PAH. nih.govatsjournals.orgnih.gov It has also been shown to induce oxidative stress in pulmonary artery smooth muscle cells. nih.gov

| Animal Model | Key Intervention/Observation | Primary Finding | Reference |

|---|---|---|---|

| Mice with PAH | Elevated levels of CYP1B1 enzyme | Elevated urinary levels of 16α-hydroxyestrone were observed. | respiratory-therapy.com |

| Bmpr2 Mutant Mice | Exposure to 16α-OHE1 | Increased PAH penetrance and severity; upregulation of miR-29 family, leading to altered energy metabolism. | ahajournals.org |

| Tie2-Sox17 Transgenic Mice | Exposure to 16α-OHE1 after chronic hypoxia | Overexpression of Sox17 attenuated 16α-OHE1-mediated PAH, linking the metabolite to Sox17 downregulation. | ahajournals.org |

| Bmpr2 Mutant Mice | Exposure to 16α-OHE1 | Worsened disease penetrance and suppressed BMPR2 protein levels. | atsjournals.org |

Advanced Research Methodologies and Analytical Approaches for 16 Hydroxyestrone

In Vitro Cellular and Organotypic Culture Models

In vitro models are indispensable for dissecting the direct cellular and molecular mechanisms of 16α-OHE1.

Cellular Models:

MCF-7 Breast Cancer Cells: This estrogen receptor-positive (ER+) cell line is a cornerstone for studying the estrogenic effects of 16α-OHE1. nih.govebi.ac.ukmdpi.com Studies have shown that 16α-OHE1 can stimulate DNA synthesis, promote cell cycle progression from G1 to S phase, and increase the expression of cell cycle regulatory proteins like cyclin D1 in these cells. ebi.ac.uk It has been demonstrated that 16α-OHE1 enhances tumor growth in vivo in the MCF-7 model. mdpi.com

SKOV-3 Ovarian Cancer Cells: This cell line, which expresses both estrogen receptors α and β, is utilized to investigate the role of 16α-OHE1 in ovarian cancer. mdpi.com Research has indicated that at high concentrations, 16α-OHE1 can decrease the viability of SKOV-3 cells. mdpi.com

THP-1 Human Monocytes: These cells are used to study the influence of estrogen metabolites on immune cell proliferation. clinexprheumatol.org Research has shown that 16α-OHE1 can induce proliferative effects on these cells, and this effect can be mitigated by the estrogen receptor antagonist tamoxifen (B1202). clinexprheumatol.org

Pulmonary Artery Smooth Muscle Cells (PASMCs): Derived from murine lungs, these cells are used to study the role of 16α-OHE1 in conditions like pulmonary arterial hypertension. nih.govahajournals.org

Endothelial-like cells: Derived from induced pluripotent stem cells of patients with heritable pulmonary arterial hypertension, these cells provide a human-relevant model to study the effects of 16α-OHE1. nih.govahajournals.org

Organotypic Culture Models: Organotypic cultures, which maintain the three-dimensional architecture of tissues, offer a more physiologically relevant environment to study the effects of 16α-OHE1. The organotypic culture procedure preserves testicular tissue architecture, microenvironment, and cell interactions, and has been used to achieve in vitro spermatogenesis from mouse testicular tissues. elifesciences.org While direct studies using organotypic cultures to investigate 16α-OHE1 are not extensively detailed in the provided results, this methodology holds significant potential for future research into the tissue-specific effects of this metabolite.

Animal Models for Systemic and Tissue-Specific Biological Activity Analysis

Animal models are crucial for understanding the systemic and tissue-specific effects of 16α-OHE1 in a living organism.

Rats:

Ovariectomized Rat Model: This model is used to study the effects of estrogen metabolites on postmenopausal conditions like bone loss. ebi.ac.uknih.gov Studies have shown that continuous release of 16α-OHE1 in ovariectomized rats can increase uterine weight, demonstrating its estrogenic activity. ebi.ac.uknih.gov These models have also been used to assess the tissue-specific biological activities of 16α-OHE1 on bone, uterus, and mammary gland. nih.gov

Mice:

Bmpr2 Mutant Mice: These transgenic mice are used as a model for heritable pulmonary arterial hypertension (HPAH). ahajournals.org Studies have shown that exposure to 16α-OHE1 exacerbates the HPAH phenotype in these mice, leading to increased miR-29 expression and alterations in energy metabolism markers. ahajournals.org

Athymic Mouse Model: The MCF-7 athymic mouse model is used to study the in vivo effects of estrogen metabolites on breast cancer cell growth. researchgate.net

| Animal Model | Application in 16α-OHE1 Research | Key Findings | Citation |

|---|---|---|---|

| Ovariectomized Rats | Studying postmenopausal conditions and tissue-specific estrogenic effects. | 16α-OHE1 increases uterine weight. | ebi.ac.uknih.gov |

| Bmpr2 Mutant Mice | Modeling heritable pulmonary arterial hypertension. | 16α-OHE1 exacerbates disease phenotype and alters miR-29 expression. | ahajournals.org |

| Athymic Mice (with MCF-7 cells) | Investigating in vivo breast cancer tumor growth. | 16α-OHE1 enhances tumor growth. | mdpi.com |

Quantitative Analysis of 16-Hydroxyestrone and its Metabolites

Accurate quantification of 16α-OHE1 and its related metabolites in biological samples is essential for clinical and research applications. Various sophisticated analytical techniques are employed for this purpose. mtoz-biolabs.com

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating 16α-OHE1 from other estrogen metabolites in complex biological matrices like serum, urine, and tissue extracts. ebi.ac.ukscielo.br HPLC is often coupled with other detection methods, such as mass spectrometry, for enhanced specificity and sensitivity. scielo.br For instance, the rates of the Heyns rearrangement and hydrolysis of a steroidal α-hydroxyimine related to 16α-OHE1 were determined simultaneously using HPLC. ebi.ac.uk

Mass Spectrometry-Based Methods (e.g., Gas Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for the definitive identification and quantification of 16α-OHE1.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a primary analytical tool for monitoring endogenous levels of biomarkers like 16α-OHE1. nih.govchromatographyonline.com A highly specific GC-MS method was developed for the determination of 16α-OHE1 in serum, utilizing deuterated estradiol (B170435) as an internal standard. nih.gov This method involves derivatization of the compounds, followed by analysis using a GC-MS system. nih.gov GC-MS has also been used to unequivocally demonstrate the presence of 16α-OHE1 in myometrial tissue. nih.gov An optimized GC-MS method has been developed for the detection of 14 urinary estrogens, including 16α-hydroxyestrone. unito.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is now considered the gold standard for measuring estrogen metabolites due to its high sensitivity and specificity. nih.govresearchgate.net LC-MS-based platforms are utilized for the comprehensive analysis of 16α-OHE1 and its metabolites. mtoz-biolabs.com A high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method has been developed to measure six estrogen metabolites, including 16α-hydroxyestrone, in serum. scielo.br This method demonstrated good precision and low detection limits. scielo.br Furthermore, LC-ESI-HRMS/MS has been employed in a "bottom-up" proteomics approach to identify covalent adducts of 16α-OHE1 with proteins like human hemoglobin and human serum albumin. researchgate.netnih.gov

| Analytical Method | Sample Type | Key Features | Citation |

|---|---|---|---|

| GC-MS | Serum, Urine, Myometrial Tissue | High specificity, requires derivatization. | nih.govnih.govunito.it |

| HPLC-ESI-MS/MS | Serum | High precision, low detection limits, measures multiple metabolites. | scielo.br |

| LC-ESI-HRMS/MS | In vitro modified proteins | Identifies covalent protein adducts. | researchgate.netnih.gov |

Radiometric Assays for Metabolic Pathway Flux Assessment

Radiometric assays have been historically used to measure the relative formation of 16α-OHE1 versus other estrogen metabolites, providing insights into the metabolic pathways. nih.gov These assays often use specifically tritiated estradiol to trace the metabolic fate of the hormone. nih.gov For example, a radiometric assay was used in MCF-7 cells to compare the ratio of 16α-OHE1 to 2-hydroxyestrone (B23517) (2-OHE1) after treatment with various compounds. nih.gov Another study used a radiometric method to assess sex differences in estradiol metabolism, including 16α-hydroxylation, in humans. pnas.org While effective, concerns about the accuracy of these assays have led to a greater reliance on mass spectrometry-based methods in recent years. nih.govresearchgate.net

Molecular Biology Techniques for Gene and Protein Analysis

Molecular biology techniques are essential for investigating how 16α-OHE1 influences gene and protein expression, thereby exerting its biological effects.

Gene Expression Analysis:

Microarray Profiling: This technique has been used to assess changes in microRNA (miRNA) expression in response to 16α-OHE1. In a study on HPAH, miRNA array profiling of human lung tissue and Bmpr2 mutant mice lungs revealed an upregulation of the miR-29 family in response to 16α-OHE1 treatment. ahajournals.org

Quantitative Real-Time PCR (qRT-PCR): This method is used to validate the findings from microarray studies and to quantify the expression of specific genes. For example, qRT-PCR confirmed the upregulation of the miR-29 cluster in Bmpr2 mutant mice treated with 16α-OHE1. ahajournals.org

Northern Blot Analysis: This technique has been used to examine the effects of 16α-OHE1 on the expression of cyclins at the mRNA level in MCF-7 breast cancer cells. ebi.ac.uk

Protein Analysis:

Western Blot Analysis: This is a widely used technique to detect and quantify specific proteins. It has been employed to study the effects of 16α-OHE1 on the levels of cell cycle regulatory proteins like cyclins and retinoblastoma protein (pRB) in MCF-7 cells. ebi.ac.uk Western blotting has also been used to show that 16α-OHE1 can reduce the protein levels of peroxisome proliferator-activated receptor-γ (PPARγ) and CD36 in mouse lung tissue. ahajournals.org

Immunostaining: Techniques like immunohistochemistry are used to visualize the localization of specific proteins within tissues. For instance, cleaved caspase 3 immunostaining has been used to identify necrotic regions in organotypic testicular tissue cultures. elifesciences.org

Polyacrylamide Gel Electrophoresis (PAGE): This technique was used to analyze [3H]16α-OHE1-estrogen receptor complexes, demonstrating a radiolabeled band at approximately 66 kDa. pnas.org

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling and transcriptomic analysis are powerful tools for understanding how 16α-OHE1 modulates cellular function at the genetic level. These approaches allow for a broad, genome-wide view of the transcriptional changes induced by this metabolite.

Studies have shown that 16α-OHE1, by binding to estrogen receptors (ERs), can either activate or repress the transcription of target genes. rupahealth.com This interaction initiates a conformational change in the receptor, which then moves into the nucleus to bind with estrogen-response elements on the DNA, thereby regulating gene expression. rupahealth.com Unlike other estrogens, 16α-OHE1 binding leads to a sustained estrogenic signal because it fails to down-regulate the receptor, which may enhance its effects on gene activity. rupahealth.comnih.gov

Research using estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, has demonstrated that 16α-OHE1 is a potent stimulator of genes that drive cell proliferation. nih.gov Specific findings include:

Cell Cycle Regulation: 16α-OHE1 significantly increases the expression of key cell cycle proteins, including cyclin D1 and cyclin-dependent kinase 2, which promotes the progression of cells from the G1 to the S phase of the cell cycle. cancerbiomed.orgebi.ac.uk One study noted that 16α-OHE1 caused an eight-fold increase in DNA synthesis compared to control cells. ebi.ac.uk The effects on cyclin D1 have been shown to involve the transcription factor ATF-2. ebi.ac.uk

MicroRNA Regulation: In the context of heritable pulmonary arterial hypertension (HPAH), microRNA array profiling of human lung tissue revealed that 16α-OHE1 exposure leads to the upregulation of the microRNA-29 (miR-29) family. ahajournals.org This, in turn, was associated with a reduction in the levels of proteins involved in cellular metabolism, such as peroxisome proliferator–activated receptor-γ (PPAR-γ) and CD36. ahajournals.org

General Metabolic Pathways: Transcriptomic analysis in bacteria has also been employed to understand the degradation pathways of estrogens, identifying gene clusters responsible for converting estradiol to 16α-hydroxyestrone. nih.gov While this research is in microorganisms, it highlights the utility of transcriptomics in mapping metabolic and gene regulatory networks related to this compound. nih.gov

These findings underscore the ability of 16α-OHE1 to profoundly alter the transcriptional landscape of a cell, leading to significant physiological and pathophysiological outcomes.

Table 1: Selected Genes and MicroRNAs Regulated by this compound

| Gene/MicroRNA | Direction of Regulation | Cellular Function/Pathway | Research Context | Citation(s) |

|---|---|---|---|---|

| Cyclin D1 | Upregulated | Cell Cycle Progression (G1/S Transition) | Breast Cancer Cells (MCF-7) | cancerbiomed.orgebi.ac.uk |

| CDK2 | Upregulated | Cell Cycle Progression | Breast Cancer Cells (MCF-7) | cancerbiomed.org |

| ATF-2 | Involved in Regulation | Transcription Factor, Cell Proliferation | Breast Cancer Cells (MCF-7) | ebi.ac.uk |

| miR-29 family | Upregulated | Energy Metabolism, Cell Proliferation | Pulmonary Arterial Hypertension | ahajournals.org |

| PPAR-γ | Downregulated (via miR-29) | Energy Metabolism, Adipogenesis | Pulmonary Arterial Hypertension | ahajournals.org |

| CD36 | Downregulated (via miR-29) | Fatty Acid Transport, Energy Metabolism | Pulmonary Arterial Hypertension | ahajournals.org |

Protein-Ligand Interaction Studies and Structural Characterization

The biological activity of 16α-OHE1 is intrinsically linked to its interaction with protein targets, most notably the estrogen receptors (ERα and ERβ). rupahealth.com Analytical studies have focused on characterizing the nature of this binding and its structural basis.

A defining feature of 16α-OHE1 is its ability to form a covalent and irreversible bond with the estrogen receptor. ebi.ac.ukwikipedia.orgpnas.orghmdb.ca This is distinct from the reversible binding of other estrogens like estradiol. ebi.ac.ukwikipedia.org This covalent modification is thought to occur through a nonenzymatic process between the steroid's carbonyl group and primary amino groups (specifically lysine (B10760008) residues) on the receptor protein. pnas.org This irreversible binding may be a key mechanism behind its potent and prolonged estrogenic effects. pnas.orghmdb.ca

Experimental approaches to demonstrate this unique interaction have included:

Radiolabeling: Studies using tritium-labeled 16α-OHE1 ([³H]16α-OHE1) in human breast cancer cells have shown that the radiolabel remains associated with the ER even under conditions that would typically dissociate non-covalently bound ligands. pnas.org

Electrophoresis: Polyacrylamide gel electrophoresis analysis of these complexes revealed a radiolabeled band corresponding to the molecular weight of the ER, which was not present when competed with excess estradiol, confirming the specificity of the interaction. pnas.org

Cell Fractionation: Further investigation revealed that these covalent 16α-OHE1-ER complexes preferentially localize within the nuclear matrix, the primary site for the regulation of gene expression. pnas.org

The structural basis for the interaction between 16α-OHE1 and its receptor has been elucidated by X-ray crystallography. The crystal structure of the human estrogen receptor alpha ligand-binding domain (ERα-LBD) in a complex with 16α-OHE1 has been resolved (PDB ID: 3HLV). rcsb.org This provides a detailed, three-dimensional view of how the metabolite fits within the ligand-binding pocket of the receptor, informing our understanding of its agonist activity. rcsb.org

While its binding is potent and irreversible, the initial affinity of 16α-OHE1 for the estrogen receptor is lower than that of estradiol. nih.govebi.ac.ukwikipedia.org

Table 2: Binding Characteristics of Estrogens to the Rat Uterine Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Nature of Binding | Citation(s) |

|---|---|---|---|

| This compound | 2.8% | Covalent, Irreversible | ebi.ac.ukwikipedia.org |

| Estrone (B1671321) | 11% | Non-covalent, Reversible | ebi.ac.ukwikipedia.org |

| Estriol (B74026) | 10% | Non-covalent, Reversible | wikipedia.org |

| Estradiol | 100% | Non-covalent, Reversible | wikipedia.org |

These advanced analytical methods have been crucial in defining the molecular mechanisms of 16α-OHE1, highlighting its unique covalent interaction with the estrogen receptor and its subsequent impact on gene expression, which together dictate its powerful biological effects.

Future Directions and Emerging Research Avenues

Comprehensive Metabolomic and Lipidomic Profiling in Relation to 16-Hydroxyestrone

Future research is increasingly focused on comprehensive metabolomic and lipidomic profiling to unravel the complex downstream effects of this compound (16-OHE1). This estrogen metabolite, produced via 16α-hydroxylation of estrone (B1671321), has demonstrated significant biological activities, including potent estrogenic effects. mtoz-biolabs.comnih.gov Understanding its influence on global metabolite and lipid profiles is crucial for elucidating its role in various physiological and pathological states.

Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are pivotal for these investigations. biorxiv.org These techniques allow for the simultaneous quantification of a wide array of estrogens and their metabolites, providing a detailed snapshot of the estrogen metabolome. mtoz-biolabs.combiorxiv.org By applying these methods, researchers can explore how 16-OHE1 levels correlate with broader metabolic shifts. For instance, studies have begun to link estrogen metabolism to lipid metabolism, with some metabolites showing an ability to inhibit low-density lipoprotein oxidation. nih.gov

Lipidomic analysis, a subset of metabolomics, will be instrumental in detailing how 16-OHE1 influences lipid signaling pathways and the composition of cellular membranes. Estrogens are known to affect lipid metabolism, and dissecting the specific contribution of 16-OHE1 will be a key area of future inquiry. rupahealth.com This includes investigating its impact on fatty acids, glycerolipids, and other lipid species that play critical roles in cellular function and signaling.

The integration of metabolomic and lipidomic data with genomic and proteomic information will offer a systems-level understanding of 16-OHE1's biological impact. This multi-omics approach will be essential for identifying novel biomarkers and therapeutic targets related to conditions where 16-OHE1 is implicated, such as hormone-dependent cancers. mtoz-biolabs.comaacrjournals.org

Table 1: Research Focus for Metabolomic and Lipidomic Profiling of this compound

| Research Area | Key Objectives | Potential Impact |

| Global Metabolite Profiling | Identify comprehensive changes in the metabolome in response to varying levels of 16-OHE1. | Elucidate novel metabolic pathways influenced by 16-OHE1. |

| Targeted Lipidomics | Quantify specific classes of lipids (e.g., fatty acids, phospholipids, sphingolipids) affected by 16-OHE1. | Understand the role of 16-OHE1 in membrane biology and lipid-based signaling. |

| Flux Analysis | Determine the rate of metabolic reactions and pathways altered by 16-OHE1. | Reveal dynamic changes in cellular metabolism. |

| Integration with other 'Omics' | Correlate metabolomic and lipidomic data with genomic, transcriptomic, and proteomic data. | Provide a holistic view of 16-OHE1's mechanism of action. |

Detailed Elucidation of Receptor Subtype-Specific Mediated Effects

A critical avenue for future research is the detailed elucidation of the receptor subtype-specific effects mediated by this compound (16-OHE1). Estrogens exert their physiological effects primarily through two classical nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), as well as the G-protein coupled estrogen receptor (GPER). rupahealth.com These receptors have distinct tissue distributions and can mediate different, sometimes opposing, biological effects. rupahealth.com

While it is known that 16-OHE1 binds to estrogen receptors, its specific affinity and the downstream consequences of binding to each receptor subtype are not fully understood. rupahealth.comnih.gov Research indicates that 16-OHE1 has a lower binding affinity for estrogen receptors compared to estradiol (B170435), but it may induce a prolonged estrogenic response because it is not easily downregulated once bound. rupahealth.comnih.gov Furthermore, some studies suggest that certain estrogen metabolites exhibit preferential binding to one receptor subtype over the other. oup.comnih.gov For instance, D-ring metabolites like estriol (B74026) have shown a preferential binding affinity for ERβ. oup.comnih.gov

Future investigations should aim to:

Quantify the binding affinity and kinetics of 16-OHE1 for ERα, ERβ, and GPER. This will help to understand its potency and duration of action at each receptor.

Characterize the unique transcriptional profiles activated by 16-OHE1 through each receptor subtype. This can be achieved using techniques like RNA sequencing in cell lines selectively expressing each receptor.

Investigate the receptor-specific signaling pathways modulated by 16-OHE1. This includes both genomic pathways involving gene transcription and non-genomic pathways that are more rapid and occur in the cytoplasm. nih.gov

Utilize animal models with receptor-specific knockouts to dissect the in vivo physiological and pathological roles of 16-OHE1 mediated by each receptor.

Understanding these subtype-specific effects is crucial, as the balance of activity between ERα and ERβ is thought to be a key determinant in the development and progression of hormone-sensitive cancers and other conditions. rupahealth.com

Advanced Computational Modeling of Estrogen Metabolic Networks and Regulatory Feedback Loops

The complex and interconnected nature of estrogen metabolism necessitates the use of advanced computational modeling to fully understand its dynamics. Future research will increasingly rely on in silico models to simulate the intricate network of enzymatic reactions and regulatory feedback loops that govern the levels of this compound (16-OHE1) and other estrogen metabolites. actapress.comnih.gov

These computational models can integrate diverse experimental data, including enzyme kinetics, gene expression profiles, and metabolite concentrations, to create a comprehensive picture of the estrogen metabolic system. actapress.comresearchgate.net By simulating the flow of metabolites through the network, researchers can:

Predict the impact of genetic variations in metabolic enzymes (e.g., single nucleotide polymorphisms in CYP enzymes) on the production of 16-OHE1. actapress.com

Identify key control points and regulatory nodes within the metabolic network that could be targeted for therapeutic intervention.

Simulate the effects of external factors , such as diet and exposure to endocrine disruptors, on estrogen metabolism. gdx.net

Explore the dynamics of feedback regulation , where estrogen metabolites can influence the expression or activity of the very enzymes that produce them, creating complex feedback loops. frontiersin.orguc.edunih.gov

Mathematical models of estrogen metabolism have already been developed and have shown promise in replicating experimentally observed metabolite profiles. actapress.comnih.govresearchgate.net Future models will need to incorporate greater complexity, including the spatial compartmentalization of enzymes and metabolites within cells and tissues, as well as the crosstalk between estrogen metabolism and other signaling pathways. plos.orgfrontiersin.org These advanced computational approaches will be invaluable for generating new hypotheses and guiding experimental research into the role of 16-OHE1 in health and disease.

Development of Novel Research Tools and High-Throughput Analytical Techniques

Advancements in our understanding of this compound (16-OHE1) are intrinsically linked to the development of more sophisticated research tools and analytical techniques. The low circulating concentrations of estrogen metabolites and the complexity of biological matrices present significant analytical challenges. unl.edu

Future efforts in this area will likely focus on:

Enhanced Mass Spectrometry (MS) Methods: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, there is a continuous drive to improve sensitivity, specificity, and throughput. nih.govnih.gov Innovations may include novel derivatization strategies to enhance ionization efficiency and the development of more sensitive mass analyzers. biorxiv.orgunl.eduacs.org

High-Throughput Assays: The need to analyze large numbers of samples in epidemiological and clinical studies is driving the development of high-throughput methods. researchgate.netresearchgate.net This includes the automation of sample preparation in 96-well formats and the use of rapid chromatographic separations to reduce analysis time. researchgate.net

Novel Immunoassays: While traditional immunoassays have faced criticism for lack of specificity, new approaches using highly specific monoclonal antibodies may offer a cost-effective and high-throughput alternative for certain applications. nih.govnih.gov

Biosensors: The development of novel biosensors for the real-time detection of 16-OHE1 in biological fluids could revolutionize clinical monitoring and research. These could be based on electrochemical, optical, or piezoelectric principles.

Stable Isotope Labeling: The use of stable isotope-coded derivatization reagents allows for more accurate comparative quantification of multiple estrogen metabolites in a single analysis. unl.edu

These technological advancements will not only enable more precise and reliable measurement of 16-OHE1 but will also facilitate the analysis of a broader panel of estrogen metabolites, providing a more complete picture of the estrogen metabolome. researchgate.net

Table 2: Emerging Analytical Techniques for this compound Research

| Technique | Principle | Advantages | Future Development |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, specificity, and ability to measure multiple analytes simultaneously. | Improved ionization sources, faster scanning speeds, and enhanced data analysis software. |

| High-Throughput Immunoassays | Use of specific antibodies to detect and quantify the target analyte. | Cost-effective, suitable for large-scale screening. | Development of more specific monoclonal antibodies and multiplexing capabilities. |

| Electrochemical Biosensors | Detection of binding events through changes in electrical properties. | Potential for real-time, label-free detection and portability. | Miniaturization, improved sensor surface chemistry, and integration with microfluidics. |

| Stable Isotope Dilution Analysis | Use of a labeled internal standard for precise quantification. | High accuracy and precision, corrects for matrix effects and sample loss. | Synthesis of a wider range of labeled estrogen metabolite standards. |

Q & A

Q. What methodologies are recommended for quantifying 16-Hydroxyestrone in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for detecting estrogen metabolites in urine or serum . Enzyme-linked immunosorbent assays (ELISA) are less reliable due to cross-reactivity with structurally similar metabolites, as seen in studies where LC-MS/MS revealed discrepancies in earlier ELISA-based findings . Sample preparation should include hydrolysis of conjugated metabolites to measure total (conjugated + unconjugated) this compound levels .

Q. What is the biological significance of the 2/16-hydroxyestrone ratio in estrogen metabolism?

The 2/16-hydroxyestrone ratio reflects competitive hydroxylation pathways: 2-hydroxylation produces weakly estrogenic metabolites, while 16-hydroxylation generates potent estrogens like 16α-hydroxyestrone (16α-OHE1), which promote cell proliferation . A lower ratio (<1.0) is hypothesized to increase breast cancer risk, though epidemiological data remain inconsistent .

Q. What enzymatic pathways govern this compound synthesis?

16α-hydroxylation of estradiol and estrone is primarily mediated by cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9). This pathway competes with 2-hydroxylation (CYP1A1/1B1) and 4-hydroxylation (CYP1B1), with genetic polymorphisms influencing individual metabolic biases .

Q. How do genetic factors influence this compound production across populations?

Mouse models show strain-specific differences in 16α-hydroxylase activity, correlating with mammary tumor incidence (e.g., high in C3H vs. low in C57BL strains). Murine mammary tumor virus (MMTV) further upregulates this enzyme, suggesting gene-environment interactions . Human studies are needed to validate these findings in diverse cohorts.

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking this compound to breast cancer risk?

Conflicting results (e.g., null associations in the NHSII cohort vs. positive trends in case-control studies ) may arise from:

- Sample timing : Mid-luteal urine vs. single time-point measurements.

- Matrix differences : Urinary vs. circulating metabolites may reflect distinct exposure windows .

- Confounders : Adjust for BMI, menopausal status, and estrogen receptor (ER) subtypes. Meta-analyses pooling raw data from multiple cohorts are recommended .

Q. What experimental models are suitable for studying this compound's carcinogenic potential?

- In vitro : The C57/MG mammary epithelial cell line demonstrates 16α-OHE1-induced genotoxicity (55.2% increase in DNA repair synthesis) and anchorage-independent growth (18-fold increase in soft-agar colonies) .

- In vivo : DMBA-treated mice with upregulated 16α-hydroxylation develop preneoplastic lesions, mimicking human mammary tumorigenesis .

Q. How do in vitro models recapitulate the genotoxic effects of this compound observed in vivo?

C57/MG cells treated with 16α-OHE1 (200 ng/mL) show dose-dependent increases in hydroxyurea-insensitive DNA repair and hyperproliferation, comparable to DMBA exposure. These endpoints are validated biomarkers for preneoplastic transformation .

Q. What statistical approaches optimize analysis of this compound's association with disease outcomes?

- Logistic regression : Stratify by ER status and menopausal phase to isolate risk subgroups .

- Power analysis : Small effect sizes (e.g., OR = 1.61 for 16-pathway metabolites [[4]) require large cohorts (>1,000 subjects) to achieve significance.

- Handling batch effects : Normalize metabolite levels to creatinine and include batch covariates .

Q. What are the implications of elevated this compound in non-cancer pathologies?

In idiopathic pulmonary arterial hypertension (iPAH), this compound accumulates in serum and correlates with disease severity (e.g., mean pulmonary artery pressure). Mechanistic studies should explore its role in endothelial dysfunction .

Q. How do researchers control for confounders in cohort studies examining this compound?

- Stratification : Analyze premenopausal vs. postmenopausal women separately due to hormonal flux .

- Multivariate models : Adjust for urinary estrone/estradiol levels to account for total estrogen exposure .

- Longitudinal design : Repeated measures capture intra-individual variability, improving risk prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro